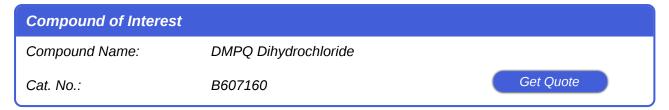


# The Selective PDGFR\( \beta \) Inhibitor: A Technical Guide to DMPQ Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DMPQ dihydrochloride**, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and highly selective inhibitor of the human vascular  $\beta$ -type platelet-derived growth factor receptor (PDGFR $\beta$ ) tyrosine kinase.[1] This technical guide provides an in-depth overview of **DMPQ dihydrochloride**, including its mechanism of action, biochemical activity, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in utilizing DMPQ as a tool for investigating PDGFR $\beta$  signaling and as a reference point for the development of novel therapeutics targeting this pathway.

## **Core Compound Details**

**DMPQ dihydrochloride** is a small molecule inhibitor with the following chemical and physical properties.



Property	Value	Reference	
Chemical Name	5,7-Dimethoxy-3-(4- pyridinyl)quinoline dihydrochloride		
Molecular Formula	C16H14N2O2 · 2HCl		
Molecular Weight	339.22 g/mol		
CAS Number	1123491-15-5		
Purity	≥98% (HPLC)		
Solubility	Soluble to 100 mM in water		
Storage	Store at room temperature		

# **Mechanism of Action and Biological Activity**

**DMPQ dihydrochloride** exerts its inhibitory effect by targeting the ATP-binding site of the PDGFR $\beta$  tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades.

### **Potency and Selectivity**

DMPQ is a potent inhibitor of PDGFRβ with a reported half-maximal inhibitory concentration (IC50) of 80 nM. A key feature of DMPQ is its high selectivity for PDGFRβ. It displays over 100-fold greater selectivity for PDGFRβ compared to a panel of other kinases, including EGFR, erbB2, p56 (a src family kinase), Protein Kinase A (PKA), and Protein Kinase C (PKC).



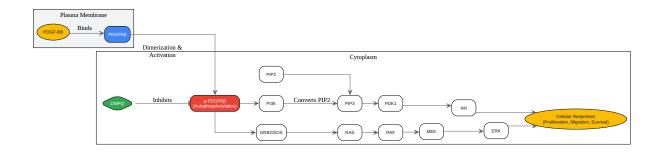
Target Kinase	IC50 (nM)	Selectivity vs. PDGFRβ	Reference
PDGFRβ	80	1x	
EGFR	> 8000	> 100-fold	
erbB2	> 8000	> 100-fold	
p56	> 8000	> 100-fold	
PKA	> 8000	> 100-fold	
PKC	> 8000	> 100-fold	

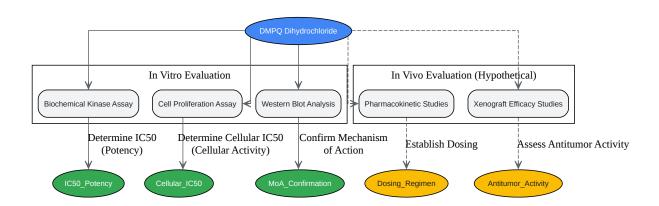
Note: Specific IC50 values for the compared kinases are not publicly available; the data reflects the reported >100-fold selectivity.

## **Signaling Pathways**

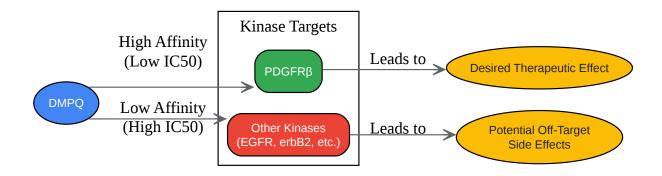
PDGFRβ signaling is crucial for the proliferation and migration of mesenchymal cells, such as fibroblasts and smooth muscle cells. Upon activation by PDGF-BB, PDGFRβ dimerizes and autophosphorylates, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways. DMPQ effectively blocks these signaling events.











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#### References

- 1. caymanchem.com [caymanchem.com]
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